Structural Differentiation from Reference Src Kinase Inhibitor Scaffolds
The target compound N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide represents a scaffold variant of the thiazolyl acetamide class studied by Fallah-Tafti et al. (2011). The reference series features an N-benzyl substitution on the acetamide nitrogen with a 2-morpholinoethoxy-substituted phenyl ring at the thiazole 4-position. In contrast, the target compound has a reverse connectivity: the benzyl group (with 3-chloro) is directly attached to the thiazole 5-position, while the acetamide bears an o-tolyloxy ether rather than an N-benzyl group. The unsubstituted N-benzyl reference compound (8a) demonstrated c-Src kinase GI₅₀ values of 1.34 μM (NIH3T3/c-Src527F cells) and 2.30 μM (SYF/c-Src527F cells) [1]. Direct quantitative data for the target compound against this target are not publicly available in peer-reviewed literature [2].
| Evidence Dimension | Structural scaffold topology and substitution pattern |
|---|---|
| Target Compound Data | Thiazole-2-acetamide, 3-chlorobenzyl at C5, o-tolyloxy-acetyl side chain; no publicly available Src kinase inhibition data |
| Comparator Or Baseline | Reference compound 8a: Thiazole-4-acetamide, N-benzyl, 4-(2-morpholinoethoxy)phenyl at C2; c-Src GI₅₀ = 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative bioactivity data in primary literature |
| Conditions | Structural comparison only; reference data from in vitro c-Src kinase cellular assays |
Why This Matters
Researchers seeking to explore the SAR space around thiazolyl acetamide Src kinase inhibitors must verify that the supplied compound matches the exact substitution pattern, as even regioisomeric and N- vs. C-substitution variations produce different biological profiles as demonstrated in the reference series.
- [1] Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. View Source
- [2] PubMed search for '301176-17-0' and full IUPAC name; no primary research articles with quantitative biological data identified as of 2026-04-29. View Source
